2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper(I) catalysis.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a suitable precursor with 4-ethoxyphenyl bromide in the presence of a base.
Amidation: The final step involves the reaction of the intermediate with 3-phenylpropylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-(4-ethoxyphenyl)-5-(carboxylic acid)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes involved in various metabolic pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of metabolic pathways and the inhibition of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(4-ethoxyphenyl)-5-(methyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the hydroxymethyl group, which can undergo various chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-2-28-18-12-10-17(11-13-18)25-23-19(15-26)20(24-25)21(27)22-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,26H,2,6,9,14-15H2,1H3,(H,22,27) |
InChI Key |
IPFJMWUVBLMDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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